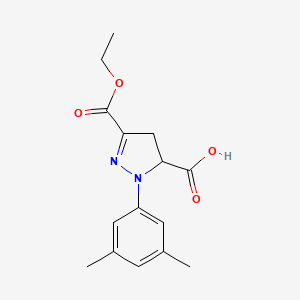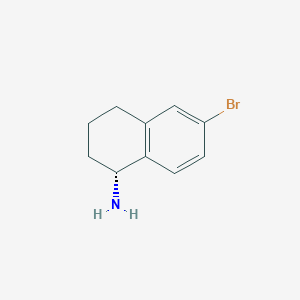
1-(2-Bromobenzoyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Bromobenzoyl)-2-methylpiperazine” is likely a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Bromobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with a bromine atom at the 2nd position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or electron diffraction . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromobenzoyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Supramolecular Architecture
1-(2-Bromobenzoyl)-2-methylpiperazine and similar compounds are utilized in the creation of multi-component hydrogen-bonding salts. These salts demonstrate robust hydrogen-bond interactions and weak C-H⋯O interactions, contributing to their stable crystal structures and diverse 3D net supramolecular architectures. Such structures have significant implications in the field of crystal engineering and host-guest chemistry (Yang et al., 2015).
Synthesis of Organic Compounds
The chemical is integral in the synthesis of various organic compounds. For instance, it's used in the preparation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, showcasing the compound's utility in creating organic structures with potential biological activities (Lu Xiao-qin, 2010).
Biological Activities and Applications
This compound and its derivatives are also pivotal in synthesizing compounds with notable biological activities. These compounds, particularly those with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, demonstrate significant antibacterial properties, offering a pathway for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Crystallography and Structural Analysis
The compound is utilized in crystallography to determine the structure and conformations of new molecules, aiding in the understanding of their chemical behavior and interactions. For example, the study of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole helped confirm the structure predicted from chemical and spectral analysis (S. Ozbey et al., 2001).
Catalysis and Reaction Studies
The compound plays a role in understanding reaction mechanisms and catalysis. It's involved in studies that explore intermolecular and intramolecular reactions, providing insights into reaction pathways and the formation of complex molecular structures (Mariem Brahim et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1-(2-Bromobenzoyl)-2-methylpiperazine” could include exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also aim to better understand its physical and chemical properties, and how these properties can be manipulated for specific applications.
properties
IUPAC Name |
(2-bromophenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADIEPGOGGCXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)



